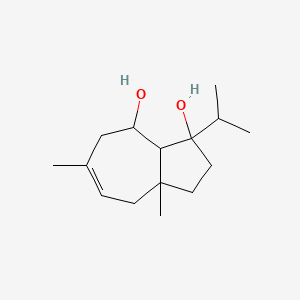

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

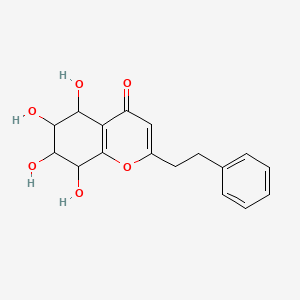

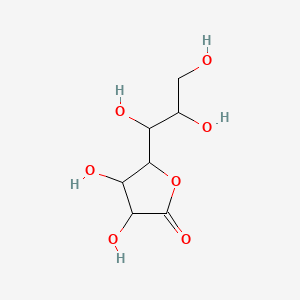

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Diese Verbindung gehört zur Klasse der Azulene, die bicyclische aromatische Kohlenwasserstoffe sind. Das Vorhandensein mehrerer chiraler Zentren in ihrer Struktur macht sie zu einem interessanten Thema für stereochemische Studien und Anwendungen in verschiedenen Bereichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Hydrierung einer Vorläuferverbindung in Gegenwart eines Palladiumkatalysators. Die Reaktionsbedingungen umfassen typischerweise einen Wasserstoffdruck von 1-5 atm und einen Temperaturbereich von 25-50 °C . Ein weiteres Verfahren beinhaltet die Verwendung chiraler Katalysatoren, um eine enantioselektive Synthese zu erreichen, die die gewünschte Stereochemie des Produkts gewährleistet .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet oft großtechnische Hydrierverfahren unter Verwendung von kontinuierlichen Fließreaktoren. Der Einsatz fortschrittlicher chiraler Katalysatoren und optimierter Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Die Ausgangsmaterialien sind in der Regel kostengünstig und leicht verfügbar, was das Verfahren kostengünstig macht .

Chemische Reaktionsanalyse

Arten von Reaktionen

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Nucleophile Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung von Ethern oder Estern führen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂), Palladiumkatalysator (Pd/C)

Substitution: Alkylhalogenide, Säurechloride

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren

Reduktion: Gesättigte Kohlenwasserstoffe

Substitution: Ether, Ester

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Alkyl halides, acid chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Ethers, esters

Wissenschaftliche Forschungsanwendungen

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von (1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme inhibieren, indem es an ihre aktiven Zentren bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden . Die genauen molekularen Pfade, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und Ziel ab .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(1R,2S)-2-Phenylcyclopropanaminium: Eine weitere chirale Verbindung mit ähnlichen stereochemischen Eigenschaften.

Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylat: Teilt eine ähnliche bicyclische Struktur.

Einzigartigkeit

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-Octahydroazulen-1beta,8alpha-diol ist einzigartig aufgrund seiner spezifischen Anordnung chiraler Zentren und seiner Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen. Seine Anwendungen in verschiedenen Bereichen, von Chemie bis Medizin, unterstreichen seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAPQGLGNKUSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

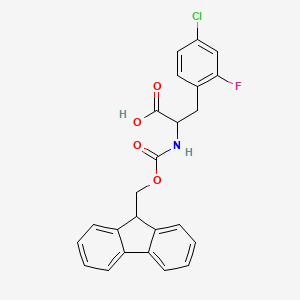

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

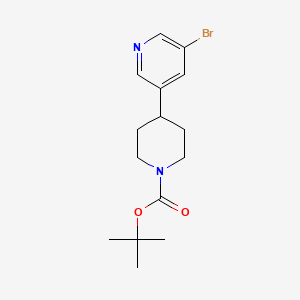

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

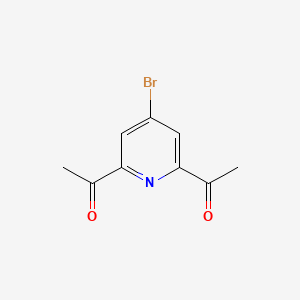

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)